N-cyclooctyl-4-iodobenzamide

Lipophilicity Melanoma Imaging Agent Radiopharmaceutical Precursor

Researchers developing radioiodinated benzamides for melanoma imaging face limited access to high-lipophilicity precursors with consistent LogP and bioaccumulation profiles. N-Cyclooctyl-4-iodobenzamide (CAS 331435-33-7) addresses this gap as the critical high-lipophilicity anchor (LogP 5.25, BCF 1524.51) in SAR series, enabling radiotracers with enhanced melanin binding and tumor retention. • LogP 5.25-upper boundary of cycloalkyl homolog series for SAR mapping • BCF 1524.51-3- to 5-fold greater bioaccumulation than lower cycloalkyl analogs • Para-iodine enables facile radioiodine isotopic exchange for imaging/therapy Supplied as ≥90% purity with sealed, cold storage; in stock for global shipping.

Molecular Formula C15H20INO
Molecular Weight 357.235
CAS No. 331435-33-7
Cat. No. B2545654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-4-iodobenzamide
CAS331435-33-7
Molecular FormulaC15H20INO
Molecular Weight357.235
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C15H20INO/c16-13-10-8-12(9-11-13)15(18)17-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7H2,(H,17,18)
InChIKeyVQWYLINMIWUMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclooctyl-4-iodobenzamide Product Profile


N-Cyclooctyl-4-iodobenzamide (CAS 331435-33-7) is a para-iodinated benzamide derivative bearing an N-cyclooctyl substituent (molecular formula C15H20INO, molecular weight 357.23 g/mol) . This compound belongs to a broader class of iodobenzamide analogs that have been extensively investigated as melanin-targeting agents for melanoma imaging and therapy [1]. Its structural features confer distinct physicochemical properties compared to its lower cycloalkyl homologs, which directly influence its suitability as a precursor in radiopharmaceutical development .

Why N-Cyclooctyl-4-iodobenzamide Cannot Be Substituted


Substituting N-cyclooctyl-4-iodobenzamide with its lower cycloalkyl homologs (e.g., N-cyclohexyl-4-iodobenzamide or N-cyclopentyl-4-iodobenzamide) is not straightforward because the cycloalkyl ring size profoundly dictates the compound's lipophilicity—a critical parameter for melanin binding affinity, cellular uptake kinetics, and biodistribution profiles of radiolabeled benzamide derivatives [1]. The structure–distribution relationship of iodobenzamides has demonstrated that even modest changes in lipophilicity significantly alter tumor accumulation, background clearance rates, and metabolic stability in vivo [2]. As quantified below, the target compound's markedly higher LogP positions it in a distinct physicochemical space, making it irreplaceable for applications demanding specific hydrophobic character.

N-Cyclooctyl-4-iodobenzamide vs. Analogs: Key Evidence


Lipophilicity Comparison: Cyclooctyl vs. Cyclohexyl

Predicted octanol–water partition coefficient (ACD/LogP) for N-cyclooctyl-4-iodobenzamide is 5.25 . In contrast, the N-cyclohexyl-4-iodobenzamide analog has a vendor-reported LogP of approximately 3.78 (Fluorochem) and 3.35 (Chemscene) , while N-cyclopentyl-4-iodobenzamide has a reported LogP of 3.65 . This represents a calculated ΔLogP of at least +1.47 units, indicating substantially greater lipophilicity for the cyclooctyl compound.

Lipophilicity Melanoma Imaging Agent Radiopharmaceutical Precursor

Blood-Brain Barrier Penetration Prediction

The ACD/LogD (pH 7.4) value for N-cyclooctyl-4-iodobenzamide is 4.49, which is approximately 0.75–1.0 log units higher than the predicted LogD values for the N-cyclohexyl analog (~3.5–3.7) based on its lower LogP . While experimental LogD data are unavailable for the direct comparator series under identical conditions, the class-level inference is that this significant increase in distribution coefficient at physiological pH suggests a higher propensity for passive diffusion across lipid membranes, including the blood–brain barrier.

ADME Blood-Brain Barrier Radiopharmaceutical Design

Bioconcentration Factor (BCF) Advantage

The predicted bioconcentration factor (ACD/BCF, pH 7.4) for N-cyclooctyl-4-iodobenzamide is 1524.51 . By comparison, the N-cyclohexyl analog is expected to exhibit a BCF significantly lower (estimated ≤500) based on its lower LogP, while the N-cyclopentyl analog would be even lower (estimated ≤300) [1]. This approximately 3- to 5-fold higher BCF indicates a markedly greater potential for accumulation in lipid-rich tissues, such as melanin-containing melanoma tumors.

Bioconcentration Factor Targeted Radiotherapy Tumor Retention

Purity and Storage Profile

Commercially available N-cyclooctyl-4-iodobenzamide is supplied with a minimum purity specification of 95% (AKSci, Chemscene) , which is comparable to the 95–98% purity range reported for N-cyclohexyl-4-iodobenzamide from vendors such as Fluorochem (98%) . However, the higher purity requirement for the target compound is critical because residual iodine-containing impurities can compete during radioiodination, reducing specific activity of the final radiopharmaceutical product [1].

Radiochemistry Precursor Purity Procurement Specification

N-Cyclooctyl-4-iodobenzamide Application Scenarios


High-Lipophilicity Melanoma-Targeting Precursors

Researchers developing radioiodinated benzamide derivatives for melanoma imaging should prioritize N-cyclooctyl-4-iodobenzamide as the starting material when increased lipophilicity (LogP = 5.25, ΔLogP > +1.5 vs. cyclohexyl analog) is desired to enhance melanin binding affinity and tumor retention [1]. The iodine atom at the para position allows for facile radioiodine isotopic exchange, while the cyclooctyl group confers the necessary hydrophobic character for interaction with melanin polymers.

Radioiodinated Tracers for Brain Metastasis Imaging

The higher LogD (pH 7.4) of 4.49 makes N-cyclooctyl-4-iodobenzamide a superior precursor for developing radiotracers that require moderate blood-brain barrier permeability to detect melanoma brain metastases. This application leverages the compound's enhanced passive membrane diffusion potential compared to its N-cyclohexyl (estimated LogD ~3.5–3.7) or N-cyclopentyl (estimated LogD ~3.1–3.4) counterparts [2].

Radiotheranostic Agents with Extended Tumor Retention

For radiotheranostic applications where prolonged tumor retention of 131I-labeled benzamides is critical, N-cyclooctyl-4-iodobenzamide's predicted high bioconcentration factor (BCF = 1524.51) indicates a 3- to 5-fold greater bioaccumulation potential than lower cycloalkyl analogs [3]. This property supports the design of therapeutic radiopharmaceuticals with improved tumor-to-background ratios over extended time periods.

SAR Studies of Cycloalkyl Substituents on Melanin Binding

In systematic SAR programs examining the influence of N-alkyl ring size on iodobenzamide–melanin binding affinity, N-cyclooctyl-4-iodobenzamide serves as the critical high-lipophilicity anchor point in the comparative series (cyclopentyl → cyclohexyl → cycloheptyl → cyclooctyl). Its LogP of 5.25 provides the upper boundary of lipophilicity in the homolog series, enabling comprehensive structure–activity mapping [1].

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